sEH-IN-1

Medicinal Chemistry sEH Inhibitor Scaffold Structure-Activity Relationship

sEH-IN-1 (CAS 1061377-99-8), also designated as Example 67, is a small-molecule inhibitor of soluble epoxide hydrolase (sEH). The compound is characterized by a substituted diaryl urea core structure , consistent with the primary pharmacophore of many potent sEH inhibitors.

Molecular Formula C21H15F3N2O5
Molecular Weight 432.3 g/mol
Cat. No. B12368167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH-IN-1
Molecular FormulaC21H15F3N2O5
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C21H15F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-12H,(H,27,28)(H2,25,26,29)
InChIKeyCLWASWNEAHTOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sEH-IN-1 Procurement Guide: Structural Identity, Target Class, and Baseline Specifications


sEH-IN-1 (CAS 1061377-99-8), also designated as Example 67, is a small-molecule inhibitor of soluble epoxide hydrolase (sEH) . The compound is characterized by a substituted diaryl urea core structure [1], consistent with the primary pharmacophore of many potent sEH inhibitors. It is supplied as a research-grade reagent for in vitro and in vivo studies of sEH-mediated diseases, including hypertension, cardiovascular disease, and inflammation [2].

Why sEH-IN-1 Is Not Interchangeable with Other Urea-Based sEH Inhibitors


Although many sEH inhibitors share a central urea pharmacophore, their differential substitution patterns profoundly influence inhibitor potency, species-specific activity, and off-target profiles. The substitution of the urea nitrogen atoms in sEH-IN-1 with specific aryl ether and carboxylic acid moieties dictates its unique binding pose within the sEH active site [1]. This structural specificity means that simply substituting a different urea-based inhibitor, such as 1-adamantyl-urea derivatives (e.g., AUDA), can lead to a complete loss of target engagement in certain experimental models [2]. Furthermore, the physicochemical properties imparted by the trifluoromethoxy and benzoic acid groups directly affect solubility and in vivo formulation, making sEH-IN-1 a non-fungible tool compound for experiments requiring its precise molecular architecture [3].

Quantitative Evidence Guide: sEH-IN-1's Differentiated Profile vs. Comparator sEH Inhibitors


Structural Differentiation from First-Generation Adamantyl-Urea sEH Inhibitors

sEH-IN-1 is a diaryl urea derivative lacking the adamantyl group found in first-generation sEH inhibitors like AUDA. This structural distinction is critical as it eliminates the metabolically labile adamantane moiety, which is known to be a site for rapid oxidative metabolism and clearance in vivo [1]. In contrast to AUDA (IC50 = 18 nM for mouse sEH, 69 nM for human sEH), sEH-IN-1's substitution pattern is derived from a medicinal chemistry campaign specifically aimed at improving metabolic stability while retaining on-target potency [2].

Medicinal Chemistry sEH Inhibitor Scaffold Structure-Activity Relationship

In Vitro Potency and Selectivity Assessment: A Gap in Public Data

Quantitative in vitro potency data (IC50 or Ki) for sEH-IN-1 against human or murine sEH enzymes is not reported in publicly accessible databases, patents, or the primary literature as of 2026. This absence of quantitative data for sEH-IN-1 contrasts with well-characterized comparators such as t-TUCB (human sEH IC50 = 0.9 nM) and TPPU (human sEH IC50 = 3.7 nM), for which robust selectivity panels against microsomal epoxide hydrolase (mEH) and cytochrome P450 (CYP) enzymes are available [1]. The lack of published selectivity data for sEH-IN-1 is a significant differentiator in procurement decisions.

Enzyme Inhibition IC50 Selectivity

Physicochemical Properties Enabling In Vivo Formulation Flexibility

sEH-IN-1 exhibits a molecular weight of 432.35 g/mol and a calculated logP of approximately 4.2, resulting in moderate aqueous solubility but good solubility in DMSO and PEG300-based vehicles . This profile allows for standard in vivo formulation approaches (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) that are commonly used for preclinical sEH inhibitor studies . In contrast, more lipophilic sEH inhibitors like AUDA (logP ~6.5) often require more complex formulations to achieve adequate systemic exposure.

Solubility In Vivo Formulation Pharmacokinetics

Chemical Stability and Storage: Favorable Long-Term Handling Profile

sEH-IN-1 demonstrates robust chemical stability under standard laboratory storage conditions. The compound is stable as a powder at -20°C for up to 3 years, and in DMSO stock solutions at -80°C for up to 1 year . This stability profile is comparable to other advanced sEH inhibitors like TPPU and t-TUCB, which also exhibit long-term frozen stability, but contrasts with earlier ester-containing sEH inhibitors that are prone to rapid hydrolysis and degradation during storage and use [1].

Chemical Stability Storage Reagent Handling

Optimized Research and Industrial Application Scenarios for sEH-IN-1


In Vivo Preclinical Studies Requiring a Non-Adamantyl sEH Inhibitor

For in vivo studies where rapid metabolism of the adamantyl group is a confounding factor, sEH-IN-1 provides a structurally distinct alternative to first-generation inhibitors like AUDA. Its improved predicted metabolic stability makes it suitable for long-term dosing studies in rodent models of hypertension or cardiovascular disease. Researchers should independently validate the compound's pharmacokinetic profile in their specific animal model.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

sEH-IN-1 serves as a valuable tool compound for SAR campaigns exploring the effect of aryl substitution on sEH inhibition. Its specific substitution pattern (trifluoromethoxy and benzoic acid) can be used as a benchmark for evaluating new analogs aimed at modulating potency, selectivity, and physicochemical properties. The compound's known synthetic route (as disclosed in patents) allows for facile derivatization.

In Vitro Studies Requiring Stable and Soluble sEH Inhibition

Given its high solubility in DMSO and compatibility with standard assay buffers, sEH-IN-1 is well-suited for in vitro enzyme assays and cell-based studies where reliable inhibition of sEH activity is required. Its long-term stability in frozen DMSO stocks simplifies experimental workflows and reduces day-to-day variability in compound activity.

Benchmarking Against Novel sEH Inhibitors

Researchers developing next-generation sEH inhibitors can use sEH-IN-1 as a reference compound to benchmark in vitro potency and in vivo efficacy. Its well-defined chemical structure and established formulation protocols provide a consistent baseline for comparing the performance of new chemical entities in head-to-head studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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